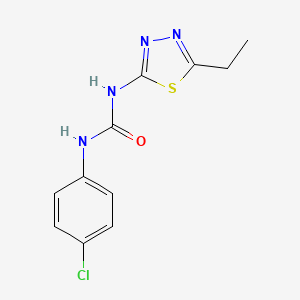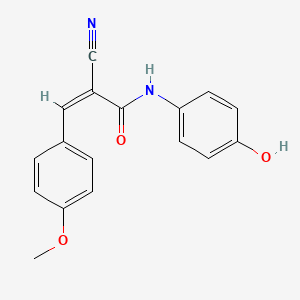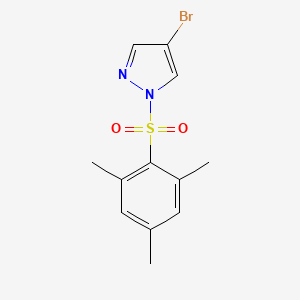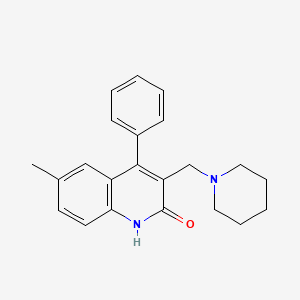![molecular formula C12H10BrN3O2 B5780106 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide, also known as BPEF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that play a role in cell growth and survival. In cancer cells, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. In the brain, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to reduce oxidative stress and inflammation by activating the Nrf2/HO-1 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to have various biochemical and physiological effects in different cell types. In cancer cells, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to inhibit cell growth and induce apoptosis. In the brain, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been found to reduce oxidative stress and inflammation. Additionally, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has exhibited antimicrobial activity against a range of bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, its neuroprotective effects and antimicrobial activity make it a versatile compound for various research applications. However, one limitation of using 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide. One area of interest is its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and antimicrobial effects. Finally, studies on the pharmacokinetics and toxicity of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide are needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide involves the reaction of 5-bromo-2-furoic acid hydrazide with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is a yellow solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide has exhibited antimicrobial activity against a range of bacterial strains.
Eigenschaften
IUPAC Name |
5-bromo-N-[(E)-1-pyridin-3-ylethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c1-8(9-3-2-6-14-7-9)15-16-12(17)10-4-5-11(13)18-10/h2-7H,1H3,(H,16,17)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTPJYLYBJGSRP-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)Br)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-[(1E)-1-(pyridin-3-yl)ethylidene]furan-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[4-(1,1-dimethylpropyl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B5780023.png)
amino]methyl}-5-methoxyphenol](/img/structure/B5780030.png)



![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-({4-ethyl-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5780072.png)

![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)

